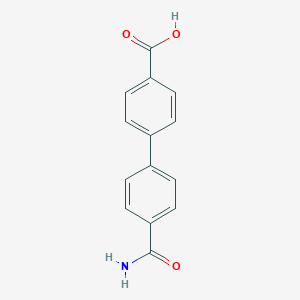

4-(4-carbamoylphenyl)benzoic Acid

Descripción general

Descripción

4-(4-carbamoylphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO3. It is also known as 4’-carbamoyl-[1,1’-biphenyl]-4-carboxylic acid. This compound is part of the benzoic acid family, which is characterized by a benzene ring bearing a carboxyl group. It is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-carbamoylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial production, the optimization of reaction steps is crucial to improve yields and procedures. An efficient two-step synthetic route has been developed for the preparation of intermediates like 4-amino-N-(4-carbamoylphenyl)benzamide, which is important for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-carbamoylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 4-(4-carbamoylphenyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction : It can undergo oxidation to form sulfoxides or reduction to yield amines.

Biology

The compound has been investigated for its potential as a biochemical probe . Its structural features suggest possible interactions with biological targets, making it relevant in studies involving:

- Enzyme Inhibition : Preliminary studies have indicated that derivatives of this compound may inhibit enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study on related benzamide derivatives showed that they could inhibit various cancer cell lines effectively. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 5.85 |

| Compound B | MCF-7 (Breast) | 3.0 |

These findings highlight the compound's potential as an effective anticancer agent.

Anti-inflammatory Activity

The structural characteristics of this compound suggest anti-inflammatory effects through inhibition of pro-inflammatory pathways such as NF-κB activation. Related compounds have demonstrated efficacy in reducing inflammation markers in vitro.

Case Studies

- Study on Anticancer Efficacy : A synthesized derivative showed potent antiproliferative activity against human cancer cell lines, with IC50 values below 10 µM across multiple cell lines.

- Enzyme Inhibition Studies : Compounds similar to this compound were tested against human type 2 isozyme of steroid 5 alpha-reductase, revealing significant inhibitory activity (IC50 = 0.82 µM), suggesting therapeutic potential in hormone-related cancers.

Molecular Docking Studies

Molecular docking studies have been employed to predict binding modes of this compound to target proteins involved in cancer proliferation and inflammation. These studies suggest that modifications to the structure can enhance biological activity.

Mecanismo De Acción

The mechanism of action of 4-(4-carbamoylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the specific application. The exact molecular targets and pathways involved vary depending on the specific use of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-(4-carbamoylphenyl)benzoic acid include:

- Para-aminobenzoic acid (PABA)

- 4-carboxyphenylboronic acid

- 4-{[(4-carbamoylphenyl)methyl]sulfanyl}benzoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural versatility makes it a valuable compound in various fields of scientific research and industrial applications .

Actividad Biológica

4-(4-Carbamoylphenyl)benzoic Acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a carbamoyl group at the para position of a phenyl ring. Its molecular formula is , and it has a molecular weight of 253.24 g/mol.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluated its effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound demonstrated an IC50 value of approximately 5.2 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Research Findings : Inhibition assays revealed that this compound showed a selective COX-2 inhibition profile with an IC50 value of 12 µM, which is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| COX-1 | >20 | Low |

| COX-2 | 12 | High |

3. Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary studies suggest it possesses moderate antibacterial activity.

- Study Overview : Testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

- Anti-inflammatory Mechanism : It inhibits the COX enzymes by competing with arachidonic acid for binding sites, thereby reducing the synthesis of pro-inflammatory prostaglandins .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for potential therapeutic applications. Toxicity studies indicate that while the compound shows low acute toxicity in animal models, further investigations are necessary to evaluate chronic exposure effects .

Propiedades

IUPAC Name |

4-(4-carbamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLNIHHGHTXGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444424 | |

| Record name | 4-(4-carbamoylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-38-5 | |

| Record name | 4-(4-carbamoylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.